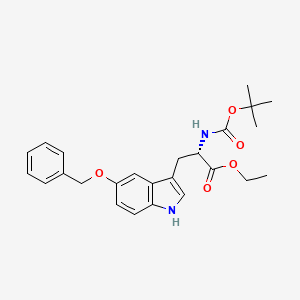

ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate

Vue d'ensemble

Description

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate is a complex organic compound that belongs to the class of tryptophan derivatives. This compound is characterized by the presence of a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group. These structural features make it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate typically involves multiple steps, starting from L-tryptophan

Protection of the Amino Group: The amino group of L-tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

Introduction of the Benzyloxy Group: The hydroxyl group is introduced by reacting the protected tryptophan with benzyl bromide in the presence of a base like potassium carbonate. This reaction is typically performed in an organic solvent such as acetone.

Esterification: The carboxylic acid group is esterified by reacting the intermediate with ethanol in the presence of a catalyst like sulfuric acid. This reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Conversion of ester groups to alcohols.

Substitution: Formation of new alkylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

a. Drug Development

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate serves as a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders. Tryptophan derivatives are known for their role in serotonin synthesis, which is crucial for mood regulation and can influence conditions such as depression and anxiety .

b. Anticancer Research

Recent studies have indicated that tryptophan derivatives may exhibit anticancer properties. The incorporation of this compound into synthetic pathways allows for the development of new molecules that can target cancer cell metabolism and growth . Research into its efficacy in inhibiting tumor growth is ongoing.

Peptide Synthesis

a. Building Block for Peptides

This compound acts as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during the coupling reactions necessary for peptide formation, allowing for the selective deprotection of the amino group at a later stage . This property is critical in generating complex peptides with specific biological activities.

b. Synthesis of Bioactive Peptides

This compound is utilized to synthesize peptides that mimic natural signaling molecules. These peptides can be designed to interact with specific receptors or enzymes, potentially leading to therapeutic applications in treating various diseases .

Structural Biology

a. X-ray Crystallography Studies

The compound's structural characteristics make it suitable for studies involving X-ray crystallography, where understanding the three-dimensional arrangement of atoms can elucidate its interaction with biological targets . Such studies are essential for drug design and optimization.

Case Study 1: Synthesis of Antitumor Agents

A recent study focused on synthesizing novel tryptophan derivatives using this compound as a starting material. The resulting compounds showed promising activity against various cancer cell lines, demonstrating the potential for developing new anticancer therapies.

Case Study 2: Neuropharmacological Applications

Research has indicated that derivatives of tryptophan can modulate serotonin pathways effectively. This compound was incorporated into compounds tested for their ability to enhance serotonin receptor activity, showing potential benefits for treating mood disorders.

Mécanisme D'action

The mechanism of action of ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability during chemical reactions, while the benzyloxy group can participate in various interactions, enhancing the compound’s reactivity and specificity.

Comparaison Avec Des Composés Similaires

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate can be compared with other tryptophan derivatives, such as:

Ethyl 5-(benzyloxy)-L-tryptophanate: Lacks the Boc protecting group, making it less stable in certain reactions.

N-(tert-butoxycarbonyl)-L-tryptophanate: Lacks the benzyloxy group, reducing its reactivity in nucleophilic substitution reactions.

Ethyl L-tryptophanate: Lacks both the Boc protecting group and the benzyloxy group, making it less versatile in synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which provide both stability and reactivity, making it a valuable compound in various fields of research and industry.

Activité Biologique

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate is a synthetic derivative of L-tryptophan, notable for its complex structure and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

This compound features a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 438.516 g/mol .

Synthesis Methods

The synthesis typically involves several key steps:

- Protection of the Amino Group : The amino group of L-tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Introduction of the Benzyloxy Group : The hydroxyl group is introduced by reacting the protected tryptophan with benzyl bromide in the presence of potassium carbonate.

- Esterification : The carboxylic acid group is esterified by reacting the intermediate with ethanol under reflux conditions with sulfuric acid as a catalyst .

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The Boc protecting group enhances stability during reactions, while the benzyloxy group can participate in diverse interactions, potentially influencing enzyme-substrate interactions and protein folding.

Research Findings

- Enzyme Interactions : Studies have indicated that derivatives similar to this compound can influence enzyme activity. For instance, modifications to tryptophan residues have been shown to affect enzyme kinetics and binding affinities .

- Potential Therapeutic Applications : Research suggests that compounds like this compound may serve as intermediates in the development of peptide-based therapeutics. Its structural features allow for modifications that could enhance bioactivity against specific targets .

- Case Study - Inhibition Studies : Inhibitory studies on related tryptophan derivatives have shown promise in targeting bacterial enzymes involved in cell wall synthesis, suggesting potential applications in antibiotic development .

Comparative Analysis

To understand its unique properties, a comparison with other tryptophan derivatives is useful:

| Compound Name | Key Features | Stability | Reactivity |

|---|---|---|---|

| This compound | Contains both benzyloxy and Boc groups | High due to Boc protection | High due to benzyloxy group |

| Ethyl 5-(benzyloxy)-L-tryptophanate | Lacks Boc protection | Moderate | Moderate |

| N-(tert-butoxycarbonyl)-L-tryptophanate | Lacks benzyloxy group | High | Low |

| Ethyl L-tryptophanate | Lacks both protective groups | Low | Low |

This table illustrates how the combination of functional groups in this compound contributes to its stability and reactivity, making it a versatile compound for further chemical modifications.

Propriétés

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-5-30-23(28)22(27-24(29)32-25(2,3)4)13-18-15-26-21-12-11-19(14-20(18)21)31-16-17-9-7-6-8-10-17/h6-12,14-15,22,26H,5,13,16H2,1-4H3,(H,27,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDLNDKTYFWUDM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.